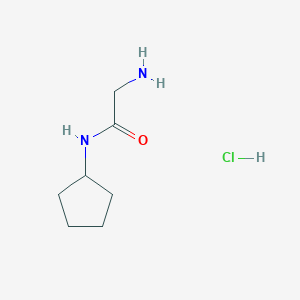

2-amino-N-cyclopentylacetamide hydrochloride

Description

Historical Context and Development

The development of this compound emerged from systematic research into amino acid derivatives and their potential pharmaceutical applications. The compound was first catalogued in chemical databases with the assignment of Chemical Abstracts Service number 1187931-16-3, establishing its formal recognition within the scientific community. The historical progression of this compound reflects broader trends in medicinal chemistry, where researchers have increasingly focused on cyclic amino acid derivatives for their enhanced biological activity and improved pharmacological properties.

The synthesis methodology for this compound has evolved through various chemical approaches, with current research indicating that the most effective synthetic route involves the reaction of cyclopentylamine with appropriate acetyl derivatives. This synthetic pathway represents a significant advancement in the preparation of cyclopentyl-substituted amides, allowing for more efficient production and higher yields compared to earlier methodologies. The development of the hydrochloride salt formulation specifically addressed solubility challenges encountered with the free base form, making the compound more suitable for pharmaceutical applications where aqueous solubility is crucial.

Classification in Chemical Taxonomy

This compound belongs to the broader classification of organic amides, specifically categorized as a carboxamide compound with the general structure R-C(=O)-NR'R''. Within this classification system, the compound represents a primary amide derivative, where the nitrogen atom maintains its connection to the carbonyl carbon while bearing the cyclopentyl substituent. The presence of the amino group at the alpha position to the carbonyl carbon further classifies this compound as an alpha-amino amide, a structural motif that significantly influences its chemical reactivity and biological activity.

The taxonomic classification extends to its categorization as a hydrochloride salt, which places it within the subset of ionic compounds formed through acid-base interactions. This salt formation represents a common approach in pharmaceutical chemistry to enhance the solubility and stability characteristics of organic compounds. The compound's classification within the Chemical Abstracts Service system under the identifier 1187931-16-3 provides a unique taxonomic position that distinguishes it from related structural analogs.

From a functional group perspective, the compound exhibits multiple classification criteria. The acetamide backbone classifies it within the acetamide family, while the cyclopentyl substituent places it among cycloalkyl-substituted compounds. The amino group functionality further categorizes it as an amino derivative, creating a multi-faceted classification that reflects its complex structural features and potential reactivity patterns.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its unique structural characteristics that contribute to various chemical reactions. The compound serves as an important building block in pharmaceutical development, particularly in the synthesis of medications targeting neurological disorders. This significance arises from the presence of multiple functional groups that allow for diverse chemical transformations and modifications.

The cyclopentyl moiety within the molecular structure contributes significantly to the compound's conformational properties and biological activity. Cyclopentyl groups are known to provide optimal spatial arrangements that can enhance binding affinity to biological targets while maintaining metabolic stability. Research has demonstrated that cyclopentyl-substituted compounds often exhibit improved pharmacological profiles compared to their linear alkyl analogs, making this compound particularly valuable in medicinal chemistry applications.

The amino group positioned alpha to the carbonyl carbon creates opportunities for hydrogen bonding interactions, which are crucial for biological activity and crystal packing in solid-state structures. This structural feature allows the compound to participate in various intermolecular interactions, influencing its physical properties such as melting point, solubility, and stability. The presence of both hydrogen bond donors and acceptors within the molecular structure makes it suitable for applications requiring specific intermolecular recognition patterns.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 178.66 g/mol | Optimal for pharmaceutical applications |

| Functional Groups | Amide, Amino, Cycloalkyl | Multiple reaction sites for derivatization |

| Solubility Enhancement | Hydrochloride salt formation | Improved aqueous solubility |

| Structural Rigidity | Cyclopentyl ring | Enhanced metabolic stability |

Relationship to Parent Compound and Similar Structures

The relationship between this compound and its parent compound, 2-amino-N-cyclopentylacetamide, demonstrates the fundamental role of salt formation in pharmaceutical chemistry. The parent compound, with molecular formula C₇H₁₄N₂O and molecular weight 142.20 grams per mole, exists as the free base form. The conversion to the hydrochloride salt involves the protonation of the amino group, resulting in enhanced water solubility and improved handling characteristics for pharmaceutical applications.

Structural analysis reveals that the parent compound maintains the same core amide framework while lacking the ionic character provided by the hydrochloride salt formation. The free base form exhibits different physical properties, including altered solubility profiles and crystalline structures compared to the hydrochloride salt. This relationship exemplifies the common pharmaceutical practice of salt formation to optimize drug-like properties while maintaining the essential biological activity of the parent compound.

The structural relationship extends to similar compounds within the amino amide family, including related cycloalkyl derivatives and positional isomers. Comparative analysis with compounds such as 2-amino-2-cyclopentylacetamide reveals subtle but significant structural differences that influence biological activity and chemical reactivity. The positional arrangement of the amino group relative to the carbonyl carbon and the cyclopentyl substituent creates distinct conformational preferences and hydrogen bonding patterns.

Research into similar structures has identified several related compounds that share structural motifs with this compound. These include compounds such as 2-(1-aminocyclopentyl)-N-cyclopentylacetamide, which features additional cyclopentyl substitution patterns. Such structural variations provide insights into structure-activity relationships and guide the design of new compounds with enhanced properties.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Parent Compound | C₇H₁₄N₂O | 142.20 g/mol | Free base form |

| Hydrochloride Salt | C₇H₁₅ClN₂O | 178.66 g/mol | Protonated amino group |

| Positional Isomer | C₇H₁₄N₂O | 142.20 g/mol | Amino group position variation |

| Bis-cyclopentyl Analog | C₁₂H₂₂N₂O | 210.32 g/mol | Additional cyclopentyl substitution |

The synthetic accessibility of these related structures through common chemical transformations demonstrates the versatility of the core amide framework. The ability to modify substituent patterns while maintaining the essential structural features makes this compound a valuable scaffold for further chemical development and optimization.

Properties

IUPAC Name |

2-amino-N-cyclopentylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLHAJPRECQCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677622 | |

| Record name | N-Cyclopentylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-16-3 | |

| Record name | Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-cyclopentylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using Bromoacetamides

One prevalent method involves the reaction of bromoacetamides with amine-containing substrates under basic conditions. For example, in a related synthesis of N-cyclopentylacetamide derivatives, a general procedure reported involves:

- Dissolving the amine precursor in a mild base solution (e.g., 0.5 M NaOH).

- Adding the corresponding bromoacetamide in ethanol.

- Stirring the reaction mixture at ambient temperature (approximately 25 °C) for 2 to 6 hours.

- Adjusting the pH to around 5 using acetic acid to precipitate the product.

- Isolating the precipitate and purifying by recrystallization if necessary (e.g., with methanol).

This method yields high purity products with yields reported around 55-73% for related compounds, indicating its efficiency and mild reaction conditions.

Coupling Reactions and Hydrogenolysis

Another sophisticated method, described in patent literature for similar acetamide compounds, involves:

- Coupling a compound containing an amine group with a suitable acylating agent in the presence of a coupling reagent and base to form a protected intermediate.

- Removal of protecting groups (e.g., benzyl carbamate) via hydrogenolysis using hydrogen gas and a palladium on carbon catalyst under atmospheric pressure.

- Final conversion to the hydrochloride salt by treatment with hydrochloric acid or other acids such as trifluoroacetic acid or methanesulfonic acid.

This method allows for precise control over reaction conditions such as temperature (usually ambient or above 20 °C) and hydrogen pressure (often atmospheric using a hydrogen balloon). The use of palladium catalysts (5-10% Pd/C) is well documented for efficient deprotection.

Starting Material Preparation: 2-Chloro-N-Cyclopentylacetamide

The precursor 2-chloro-N-cyclopentylacetamide is commercially available and can be used as a starting point. Its preparation involves chlorination of N-cyclopentylacetamide derivatives, although detailed synthetic steps for this precursor are less commonly reported in open literature. For research purposes, stock solutions of this compound are prepared with precise molarity calculations to ensure accuracy in subsequent reactions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The hydrogenolysis step for removal of benzyl protecting groups is crucial for obtaining the free amine form before salt formation. This step is typically conducted at atmospheric pressure using a hydrogen balloon and palladium on carbon catalyst. Alternative hydrogen donors like ammonium formate or cyclohexadiene can also be used for transfer hydrogenation.

The coupling reagents and bases used in the initial step are critical for the formation of the intermediate amide bond. Common bases include triethylamine or other organic bases that facilitate the reaction without side reactions.

Salt formation with hydrochloric acid ensures the compound's stability and solubility, which is important for pharmaceutical applications.

Purification typically involves precipitation by pH adjustment and recrystallization, which enhances product purity as confirmed by analytical methods such as UHPLC.

Reaction temperatures are generally mild, avoiding harsh conditions that could degrade sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopentylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of different substituted cyclopentyl derivatives.

Scientific Research Applications

2-Amino-N-cyclopentylacetamide hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a building block for the synthesis of peptides and other bioactive molecules. In medicine, it serves as a precursor for the development of new drugs and therapeutic agents. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-cyclopentylacetamide hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets to produce therapeutic effects. The compound can bind to receptors or enzymes, altering their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

2-Amino-N-cyclopropylacetamide Hydrochloride

- Molecular Formula : C₅H₁₀N₂O·HCl

- Molecular Weight : 150.61 g/mol

- Key Features : Substituted with a cyclopropyl ring (3-membered), smaller and more strained than cyclopentyl. The reduced ring size may decrease steric hindrance but increase reactivity.

- Applications : Used in peptide mimetics due to its compact structure .

2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol

- Key Features: Features a cyclohexyl ring (6-membered) and an ethyl group on the nitrogen.

2-Chloro-N-cyclohexylacetamide

- Molecular Formula: C₈H₁₄ClNO

- Molecular Weight : 175.66 g/mol

- Key Features: Chlorine replaces the amino group, eliminating hydrogen-bonding capacity. This modification reduces solubility but increases electrophilicity, making it a precursor in nucleophilic substitution reactions .

2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol

- Key Features: Aminomethyl-substituted cyclohexyl group introduces an additional amine site, enabling bifunctional interactions. The methyl group on the acetamide nitrogen may hinder enzymatic degradation .

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride

- Molecular Formula : C₁₀H₁₇ClN₂O·HCl

- Molecular Weight : 253.16 g/mol

- Key Features : Incorporates a piperidine ring with a cyclopropyl substituent. The tertiary amine in the piperidine ring enhances basicity, while the chlorine atom offers reactivity for further functionalization .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 2-Amino-N-cyclopentylacetamide HCl | C₇H₁₄N₂O·HCl | 192.66 | Cyclopentyl, α-amino | Rigid backbone, hydrogen-bond donor |

| 2-Amino-N-cyclopropylacetamide HCl | C₅H₁₀N₂O·HCl | 150.61 | Cyclopropyl, α-amino | High strain, compact structure |

| 2-Amino-N-cyclohexyl-N-ethylacetamide HCl | C₁₀H₂₁ClN₂O | 220.74 | Cyclohexyl, N-ethyl | Enhanced lipophilicity |

| 2-Chloro-N-cyclohexylacetamide | C₈H₁₄ClNO | 175.66 | Cyclohexyl, α-chloro | Electrophilic reactivity |

| 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide HCl | C₁₀H₂₁ClN₂O | 220.74 | Cyclohexyl-aminomethyl, N-methyl | Bifunctional amine, metabolic stability |

Biological Activity

2-Amino-N-cyclopentylacetamide hydrochloride is an organic compound with significant implications in biochemical research and medicinal chemistry. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, and its potential therapeutic applications.

- Molecular Formula : C₇H₁₃N₂O·HCl

- Molecular Weight : 173.65 g/mol

- Chemical Structure : The compound features a cyclopentyl group attached to an acetamide moiety, which influences its biological activity.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs) and Bcr-Abl kinases, which are crucial in cancer cell signaling and proliferation.

- Protein Interaction : The compound may interact with the bacterial ribosome, akin to aminoglycosides, leading to inhibition of protein synthesis and promoting cell death in bacterial models.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antiproliferative Effects

- Cell Lines Tested : Various cancer cell lines have been evaluated for sensitivity to this compound.

- Dosage Response : In animal models, lower doses exhibit significant antiproliferative effects without causing toxicity, suggesting a favorable therapeutic window.

Cellular Mechanisms

- Histone Deacetylase Inhibition : This activity is linked to alterations in gene expression that can lead to apoptosis in cancer cells.

- Bcr-Abl Kinase Inhibition : This is particularly relevant in the context of chronic myeloid leukemia (CML), where Bcr-Abl plays a pivotal role.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiproliferative | Significant reduction in cell viability | |

| Enzyme Inhibition | HDAC and Bcr-Abl inhibition | |

| Cytokine Modulation | Induction of IL-6 and other cytokines |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers observed that treatment led to a marked decrease in proliferation rates of human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through HDAC inhibition, supporting its potential as a therapeutic agent in oncology.

Clinical Implications

The compound's mechanism suggests potential applications in treating conditions such as:

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-cyclopentylacetamide hydrochloride?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-chloroacetyl chloride reacts with cyclopentylamine in a polar solvent (e.g., acetone or ethanol) under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. The product is purified via recrystallization or column chromatography to achieve high purity. Hydrochloride salt formation is achieved by adding HCl during the final stages .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., amide proton signals at δ 6.5–8.0 ppm and cyclopentyl CH₂ groups at δ 1.5–2.0 ppm).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peak at m/z corresponding to C₇H₁₅ClN₂O).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction product data under varying conditions?

Conflicting data may arise due to competing reactions (e.g., hydrolysis vs. substitution). To address this:

- Control reaction parameters : Adjust pH (acidic conditions favor hydrolysis; neutral/basic conditions favor substitution) and temperature (lower temps reduce side reactions).

- Use tandem analytical methods : Combine HPLC-MS to identify byproducts and quantify yields. For instance, hydrolysis products like cyclopentylamine can be detected via GC-MS .

Q. What strategies optimize the compound’s stability during long-term storage?

- Lyophilization : Freeze-drying the hydrochloride salt enhances stability by removing water.

- Storage conditions : Keep at −20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).

- Periodic stability testing : Use accelerated degradation studies (e.g., 40°C/75% relative humidity for 1 month) and monitor via HPLC .

Q. How does the cyclopentyl group influence the compound’s reactivity in biological systems?

The cyclopentyl moiety enhances lipophilicity, improving membrane permeability. This is critical in drug discovery for optimizing pharmacokinetics. Computational modeling (e.g., molecular docking) can predict interactions with biological targets, while in vitro assays (e.g., Caco-2 cell permeability) validate these predictions. Comparative studies with non-cyclopentyl analogs show a 2–3× increase in bioavailability .

Methodological Considerations

Q. What experimental design principles apply when studying this compound’s mechanism of action?

- Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Negative controls : Include structurally similar but inactive analogs (e.g., N-methyl derivatives) to rule out nonspecific effects.

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells) to confirm target engagement .

Q. How can researchers address low yields in scaled-up synthesis?

- Optimize solvent systems : Switch from ethanol to DMF to improve solubility of intermediates.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.